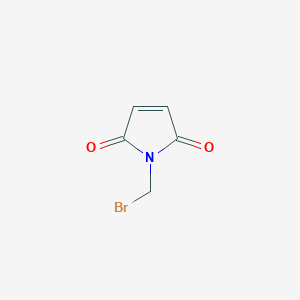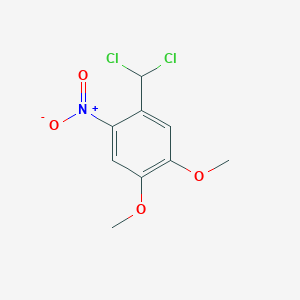
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene is an organic compound with a complex structure, featuring a dichloromethyl group, two methoxy groups, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene can be achieved through several methods. One common approach involves the chloromethylation of 4,5-dimethoxy-2-nitrobenzene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 1-(formyl)-4,5-dimethoxy-2-nitrobenzene or 1-(carboxy)-4,5-dimethoxy-2-nitrobenzene.
Reduction: Formation of 1-(dichloromethyl)-4,5-dimethoxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichloromethyl group may also participate in alkylation reactions with nucleophilic sites in biomolecules, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dichloromethyl)-4,5-dimethoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Dichloromethyl)-2-nitrobenzene: Lacks the methoxy groups, affecting its solubility and chemical behavior.
4,5-Dimethoxy-2-nitrobenzene: Lacks the dichloromethyl group, leading to different synthetic and biological properties.
Uniqueness
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a versatile compound for various chemical transformations and research purposes.
Eigenschaften
Molekularformel |
C9H9Cl2NO4 |
|---|---|
Molekulargewicht |
266.07 g/mol |
IUPAC-Name |
1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO4/c1-15-7-3-5(9(10)11)6(12(13)14)4-8(7)16-2/h3-4,9H,1-2H3 |
InChI-Schlüssel |
KVVQAIKPVMMCQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(Cl)Cl)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)

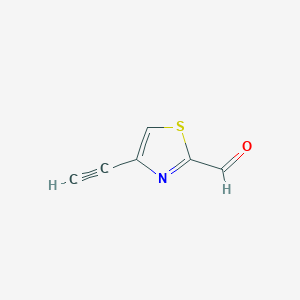

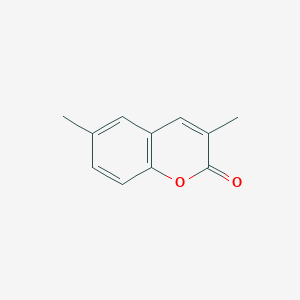
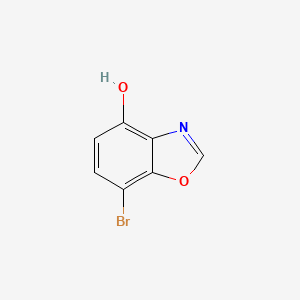


![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)
![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)


